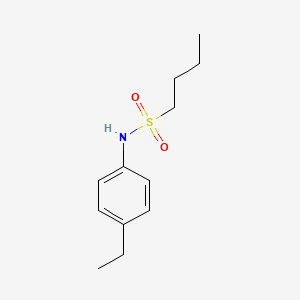
3-(4-methoxy-3-nitrophenyl)-2-(2-naphthyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methoxy-3-nitrophenyl)-2-(2-naphthyl)acrylonitrile, also known as MNAN, is an organic compound that has gained attention in the scientific research community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-(4-methoxy-3-nitrophenyl)-2-(2-naphthyl)acrylonitrile is not fully understood, but it is believed to involve the generation of ROS through a photochemical reaction. Upon exposure to light, 3-(4-methoxy-3-nitrophenyl)-2-(2-naphthyl)acrylonitrile undergoes a photochemical reaction that generates ROS, which can then react with cellular components and cause oxidative damage.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-methoxy-3-nitrophenyl)-2-(2-naphthyl)acrylonitrile are still being studied. However, it has been shown to induce oxidative stress and apoptosis in cancer cells, making it a potential candidate for cancer therapy. 3-(4-methoxy-3-nitrophenyl)-2-(2-naphthyl)acrylonitrile has also been shown to exhibit anti-inflammatory and neuroprotective effects in animal models, suggesting potential applications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(4-methoxy-3-nitrophenyl)-2-(2-naphthyl)acrylonitrile in lab experiments is its high photoluminescence quantum yield, which makes it a useful fluorescent probe. However, 3-(4-methoxy-3-nitrophenyl)-2-(2-naphthyl)acrylonitrile is also highly sensitive to oxygen and can undergo photo-bleaching, which can limit its usefulness in certain applications.
Zukünftige Richtungen
There are several future directions for research on 3-(4-methoxy-3-nitrophenyl)-2-(2-naphthyl)acrylonitrile. One area of interest is the development of 3-(4-methoxy-3-nitrophenyl)-2-(2-naphthyl)acrylonitrile-based fluorescent probes for detecting ROS in living cells. Another area of interest is the use of 3-(4-methoxy-3-nitrophenyl)-2-(2-naphthyl)acrylonitrile in the development of electro-optic modulators and frequency converters for use in telecommunications. Additionally, further studies are needed to fully understand the mechanism of action of 3-(4-methoxy-3-nitrophenyl)-2-(2-naphthyl)acrylonitrile and its potential applications in cancer therapy and neurodegenerative disease treatment.
In conclusion, 3-(4-methoxy-3-nitrophenyl)-2-(2-naphthyl)acrylonitrile is a versatile compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are all important areas of study for researchers interested in this compound. Further research on 3-(4-methoxy-3-nitrophenyl)-2-(2-naphthyl)acrylonitrile is needed to fully understand its potential and to develop new applications for this compound.
Synthesemethoden
3-(4-methoxy-3-nitrophenyl)-2-(2-naphthyl)acrylonitrile can be synthesized through a multistep process involving the reaction of 4-methoxy-3-nitrobenzaldehyde with 2-naphthylacetonitrile in the presence of a base. The resulting product is then subjected to a Knoevenagel condensation reaction with malononitrile, followed by cyclization to produce 3-(4-methoxy-3-nitrophenyl)-2-(2-naphthyl)acrylonitrile.
Wissenschaftliche Forschungsanwendungen
3-(4-methoxy-3-nitrophenyl)-2-(2-naphthyl)acrylonitrile has been studied for its potential applications in various fields, including optoelectronics, nonlinear optics, and biomedical research. In optoelectronics, 3-(4-methoxy-3-nitrophenyl)-2-(2-naphthyl)acrylonitrile has been used as a chromophore in organic light-emitting diodes (OLEDs) due to its high photoluminescence quantum yield. In nonlinear optics, 3-(4-methoxy-3-nitrophenyl)-2-(2-naphthyl)acrylonitrile has been used as a second-order nonlinear optical material in electro-optic modulators and frequency converters. In biomedical research, 3-(4-methoxy-3-nitrophenyl)-2-(2-naphthyl)acrylonitrile has been studied for its potential as a fluorescent probe for detecting reactive oxygen species (ROS) in living cells.
Eigenschaften
IUPAC Name |
(E)-3-(4-methoxy-3-nitrophenyl)-2-naphthalen-2-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3/c1-25-20-9-6-14(11-19(20)22(23)24)10-18(13-21)17-8-7-15-4-2-3-5-16(15)12-17/h2-12H,1H3/b18-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHQNDBIRVJYPL-ZDLGFXPLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C2=CC3=CC=CC=C3C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(/C#N)\C2=CC3=CC=CC=C3C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-methoxy-3-nitrophenyl)-2-naphthalen-2-ylprop-2-enenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-({1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}oxy)-1H-1,2,3-benzotriazole](/img/structure/B5491707.png)
![ethyl 6-[2-(3,4-dimethoxyphenyl)vinyl]-2-pyridinecarboxylate hydrochloride](/img/structure/B5491715.png)
![methyl 4-methoxy-3-{[(3-methylphenyl)amino]sulfonyl}benzoate](/img/structure/B5491717.png)
![9-[(1-allyl-1H-benzimidazol-2-yl)methyl]-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5491721.png)
![1-[6-(aminocarbonyl)pyrazin-2-yl]-4-[(2-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5491728.png)
![2,4,6-trimethyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5491736.png)
![5-{4-[3-(4-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5491741.png)
![4-[2-(2-chloro-6-fluorophenyl)-1-cyanovinyl]benzoic acid](/img/structure/B5491756.png)
![6-{2-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5491760.png)

![N-(4-fluorophenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5491767.png)
![2-(4-{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}-1-piperazinyl)ethanol](/img/structure/B5491802.png)
![rel-(4aS,8aR)-6-[(1-ethyl-1H-pyrazol-5-yl)carbonyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5491806.png)
![2-[2-(2-nitrophenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5491823.png)